molecular formula C8H15N3O2S B1528828 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1476111-78-0

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue: B1528828
Numéro CAS: 1476111-78-0
Poids moléculaire: 217.29 g/mol
Clé InChI: XMOSSRHBQAHNLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(tert-Butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged scaffold in pharmaceuticals, fused with a sulfonamide functional group, a combination known to yield biologically active molecules with diverse therapeutic potential . The structure is characterized by a tert-butyl group at the 3-position and a methyl group on the pyrazole nitrogen, contributing to its steric and electronic properties. Pyrazole-sulfonamide hybrids are of significant interest in scientific research due to their broad spectrum of pharmacological activities. These compounds have been explored as inhibitors of various enzymes and have shown promise in the development of anti-inflammatory and anticancer agents . For instance, similar molecular frameworks are found in compounds that have demonstrated potent inhibitory effects on cancer cell lines and in models of inflammation . The sulfonamide group is a common pharmacophore in several FDA-approved drugs, and its incorporation into the pyrazole ring makes this compound a valuable intermediate for synthesizing novel bioactive molecules . This product is intended for research applications as a key synthetic intermediate. It can be utilized in the design and synthesis of compound libraries for high-throughput screening, in structure-activity relationship (SAR) studies, and in the development of potential therapeutic agents targeting various diseases. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Propriétés

IUPAC Name

3-tert-butyl-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOSSRHBQAHNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy for Pyrazole Sulfonamides

Pyrazole sulfonamides are typically prepared via the sulfonylation of pyrazole amines or pyrazole derivatives bearing an amino group at a suitable position. The key step involves the reaction of a pyrazole amine intermediate with a sulfonyl chloride under basic or neutral conditions to form the sulfonamide bond.

  • Typical Reaction:
    Pyrazole-amine + Sulfonyl chloride → Pyrazole sulfonamide + HCl

  • Reaction Conditions:

    • Solvents: Pyridine, dichloromethane (DCM), or acetonitrile
    • Base: Pyridine or triethylamine to neutralize HCl
    • Temperature: Room temperature to mild heating (0–25 °C)
    • Time: Several hours to overnight stirring
  • Purification:
    Workup involves aqueous washes (e.g., sodium hydroxide solution to remove acid), drying over anhydrous magnesium sulfate, concentration under reduced pressure, and recrystallization or chromatography to isolate the pure sulfonamide.

This general approach is exemplified in the synthesis of 4-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, where the pyrazole amine reacts with benzenesulfonyl chloride in pyridine at room temperature, yielding the sulfonamide in 79% isolated yield.

Preparation of Pyrazole Amines as Key Intermediates

The preparation of the pyrazole amine intermediate is crucial. For 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, the pyrazole ring must bear a methyl group at N-1, a tert-butyl group at C-3, and an amino or suitable functional group at C-4 for sulfonamide formation.

  • Halogenation and Amination of Pyrazoles:
    A common route involves halogenation (bromination or iodination) at the 4-position of N-methylpyrazole derivatives, followed by nucleophilic substitution or diazotization and amination to introduce the amino group at C-4.

  • Example from Related Compounds:
    N-methyl-3-aminopyrazole can be halogenated at the 4-position using bromine or iodine under controlled low temperature to form 4-halogen-1-methyl-1H-pyrazole-3-amine intermediates. This intermediate can then be converted into various derivatives.

  • Reaction Conditions:

    • Halogenation: Bromine added dropwise at 0–5 °C in ethanol or similar solvent
    • Amination: Diazotization using sodium nitrite in acidic aqueous medium at low temperature (-5 to 5 °C)
    • Subsequent substitution reactions under nitrogen atmosphere to prevent oxidation
  • Yields:
    Halogenation yields around 89%, diazotization and coupling with other reagents yield up to 88%.

Sulfonamide Formation from Pyrazole Amines

Once the pyrazole amine intermediate is prepared, sulfonamide formation proceeds by reaction with the appropriate sulfonyl chloride.

  • Reagents:

    • Sulfonyl chlorides bearing desired substituents (e.g., aryl or alkyl sulfonyl chlorides)
    • Base such as pyridine or triethylamine
  • Procedure:

    • Dissolve pyrazole amine in pyridine or acetonitrile
    • Add sulfonyl chloride dropwise at room temperature
    • Stir for 12–24 hours
    • Quench reaction with aqueous base to neutralize acid
    • Extract organic layer, dry, and purify by recrystallization or chromatography
  • Example:
    A prototypical procedure for a related pyrazole sulfonamide reports stirring the amine with sulfonyl chloride in pyridine for 24 hours, followed by aqueous workup and isolation in 79% yield.

Specific Considerations for this compound

  • Introduction of tert-Butyl Group:
    The tert-butyl substituent at the 3-position can be introduced either by starting from a tert-butyl substituted pyrazole or by alkylation of a suitable precursor. Literature on related pyrazole derivatives suggests tert-butyl groups are introduced via alkylation using tert-butyl halides under basic conditions.

  • Methylation at N-1:
    N-methylation is typically achieved by methylation of pyrazole nitrogen using methyl iodide or methyl sulfate in the presence of a base.

  • Sequence:

    • Synthesize or obtain 3-(tert-butyl)-1-methyl-1H-pyrazole
    • Halogenate at 4-position
    • Convert halogen to amine via diazotization and substitution
    • React amine with sulfonyl chloride to form sulfonamide

Data Table Summarizing Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
1. N-methylation Methyl iodide, base (e.g., K2CO3) RT to reflux 70–90 Methylation of pyrazole nitrogen
2. tert-Butyl introduction tert-Butyl halide, strong base (e.g., NaH) 0–25 °C 60–85 Alkylation at C-3 position
3. Halogenation at C-4 Bromine or iodine in EtOH or similar solvent 0–5 °C ~89 Controlled dropwise addition, low temp to avoid side reactions
4. Diazotization and amination NaNO2 in acidic aqueous solution, then substitution -5 to 5 °C ~88 Formation of 4-amino derivative
5. Sulfonamide formation Sulfonyl chloride, pyridine or Et3N RT, 12–24 h 70–80 Typical sulfonamide coupling reaction

Research Findings and Optimization Notes

  • Purity and Yield:
    The described stepwise methods can achieve product purities exceeding 95% with overall yields ranging from 50% to 70% depending on purification and reaction optimization.

  • Avoidance of Isomer Formation:
    Careful control of halogenation and diazotization conditions prevents formation of positional isomers, which is critical for product consistency and efficacy.

  • Scale-up Potential:
    The methods reported are amenable to scale-up due to moderate reaction conditions and readily available reagents.

  • Alternative Routes: Some studies explore direct sulfonylation of pre-formed pyrazole cores bearing tert-butyl and methyl groups, but intermediate amine preparation remains the most reliable route for high selectivity and yield.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to three structurally related analogs (Table 1):

Compound Name Substituent at 3-Position Substituent at 4-Position Molecular Weight (g/mol) Solubility/Form
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide tert-butyl (C₄H₉) sulfonamide (-SO₂NH₂) ~244.3* Limited data; likely low aqueous solubility
3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride aminomethyl (-CH₂NH₂) sulfonamide (-SO₂NH₂) ~254.7 (with HCl) Improved solubility due to HCl salt
5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (e.g., Example 75 in ) heterocyclic/aryl groups pyrazolo[3,4-d]pyrimidine ~615.7 (M+1) Likely lipophilic due to fused rings
Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate bicyclic scaffold ester/carboxylate 235.71 Polar, ester group enhances solubility

*Calculated based on molecular formula (C₉H₁₆N₄O₂S).

Key Observations:
  • Steric and Electronic Effects: The tert-butyl group in the target compound enhances metabolic stability but reduces solubility compared to smaller substituents like aminomethyl .
  • Sulfonamide Functionality: Shared with 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride, this group facilitates hydrogen bonding, a critical feature for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .
  • Complexity in Derivatives : Pyrazolo[3,4-d]pyrimidine derivatives () exhibit higher molecular weights and fused-ring systems, suggesting distinct pharmacokinetic profiles .

Activité Biologique

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is an organic compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H15N3O2S
  • Molecular Weight : 189.29 g/mol
  • Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a sulfonamide moiety, which contributes to its biological activity.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research indicates that this compound acts as a potent inhibitor of PTP1B, an enzyme implicated in insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for managing metabolic disorders such as diabetes and obesity.

2. Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole sulfonamides, including this compound, exhibit anti-inflammatory properties. For example, in LPS-induced RAW264.7 macrophage cells, certain derivatives demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby altering their activity. This mechanism underlies its efficacy in inhibiting PTP1B and modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
PTP1B InhibitionEnhances insulin sensitivity; potential for diabetes treatment
Anti-inflammatorySignificant reduction in NO and cytokine production in macrophages
CytotoxicityEvaluated using MTT assay; some derivatives showed low cytotoxicity at therapeutic concentrations

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.
  • Purification : Crystallization or chromatography to isolate the final product.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonamide functionalization. For example, analogous pyrazole derivatives (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) are synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl-substituted pyrazoles . Optimization can be achieved using Design of Experiments (DoE) methodologies:

  • Key variables : Temperature, catalyst type, solvent polarity, and reaction time.
  • Statistical tools : Full factorial designs (2^k) or response surface methodology (RSM) to identify optimal conditions .
  • Example workflow : Screen variables using a fractional factorial design, then refine with central composite design (CCD) to maximize yield and purity .

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methyl at N1). Compare chemical shifts with similar pyrazole sulfonamides .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₁₅N₃O₂S) via exact mass matching .
  • X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction (e.g., APEX2 software for data collection) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard profile : Likely irritant (skin/eyes) and moderate toxicity (oral/inhalation), based on structurally related sulfonamides .
  • Safety protocols :
    • Use fume hoods and PPE (gloves, goggles).
    • Store in inert atmospheres to prevent decomposition.
    • Follow spill management guidelines (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states for sulfonamide derivatization .
  • Software tools : Gaussian, ORCA, or ICReDD’s automated reaction discovery platforms to simulate substituent effects on reactivity .
  • Validation : Cross-check computational predictions with experimental kinetic data (e.g., Hammett plots for electronic effects) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this sulfonamide?

Methodological Answer:

  • Pharmacokinetic analysis : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability discrepancies .
  • Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify binding affinity in physiological conditions .
  • In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and dose-response relationships .

Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

  • SAR variables : Vary substituents at pyrazole C3 (e.g., tert-butyl vs. aryl) and sulfonamide groups.
  • Experimental design : Use a mixed-level factorial design (e.g., 3×2×2 for substituent size, electronic effects, and steric hindrance) .
  • Data analysis : Apply multivariate regression (PLS or PCA) to correlate structural features with bioactivity (e.g., IC₅₀ values) .

Q. How can researchers optimize membrane permeability for this compound in drug discovery contexts?

Methodological Answer:

  • Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) while maintaining tert-butyl for metabolic stability .
  • PAMPA assay : Screen permeability using artificial membranes; compare with reference compounds (e.g., propranolol for high permeability) .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to identify permeability bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.